2-Butyl-2-ethylmalonic acid

Descripción general

Descripción

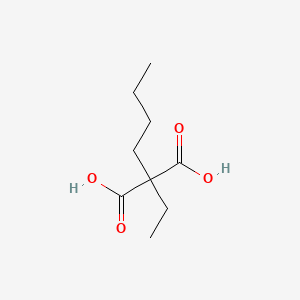

2-Butyl-2-ethylmalonic acid is an organic compound with the molecular formula C₉H₁₆O₄. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by butyl and ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Butyl-2-ethylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with butyl and ethyl halides in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Alkylation of Diethyl Malonate: Diethyl malonate is treated with sodium ethoxide to form the sodium salt of diethyl malonate.

Addition of Butyl and Ethyl Halides: The sodium salt is then reacted with butyl bromide and ethyl bromide to introduce the butyl and ethyl groups.

Hydrolysis and Decarboxylation: The resulting diethyl 2-butyl-2-ethylmalonate is hydrolyzed to form the corresponding diacid, which is then decarboxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Key steps include:

Large-scale Alkylation: Using industrial reactors to handle larger volumes of reactants.

Efficient Hydrolysis and Decarboxylation: Employing optimized conditions to ensure complete conversion and high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Butyl-2-ethylmalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, alkylating agents.

Major Products

Oxidation: Formation of butyl and ethyl ketones or carboxylic acids.

Reduction: Production of butyl and ethyl alcohols or alkanes.

Substitution: Various substituted malonic acid derivatives.

Aplicaciones Científicas De Investigación

Metabolic Research Applications

2.1 Inborn Errors of Metabolism

Research indicates that 2-butyl-2-ethylmalonic acid plays a significant role in diagnosing certain metabolic disorders, particularly those related to carnitine metabolism. Elevated levels of ethylmalonic acid are often associated with short-chain acyl-CoA dehydrogenase deficiency (SCADD) and other metabolic disorders. Studies have shown that patients with these conditions exhibit increased urinary excretion of ethylmalonic acid, which can be measured using gas chromatography-mass spectrometry (GC-MS) techniques .

Table 1: Metabolic Disorders Associated with Ethylmalonic Acid

| Disorder | Biomarker | Reference |

|---|---|---|

| Short-chain acyl-CoA dehydrogenase deficiency (SCADD) | Increased ethylmalonic acid | |

| Multiple acyl-CoA dehydrogenase deficiency (MADD) | Elevated C4-Carnitine levels |

Industrial Applications

3.1 Solvent and Chemical Intermediate

In industrial applications, this compound is utilized as a solvent and chemical intermediate in the production of various chemicals, including polyesters and other polymers. Its properties as a solvent make it valuable in formulations for paints, coatings, and adhesives due to its ability to enhance solubility and stability .

3.2 UV Absorption Properties

The compound exhibits excellent UV shielding properties, making it suitable for use in cosmetic formulations and protective coatings where UV protection is essential. This characteristic is particularly beneficial in products intended for outdoor use or exposure to sunlight .

Therapeutic Potential

4.1 Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. The compound's efficacy against various pathogens could be explored in future studies, potentially leading to new therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the importance of this compound in clinical settings:

Case Study 1: SCADD Diagnosis

A study involving patients with SCADD demonstrated that elevated levels of butyrylcarnitine and ethylmalonic acid were significant indicators of the disorder, emphasizing the compound's relevance in metabolic diagnostics .

Case Study 2: Metabolic Profiling

In another study focusing on metabolic profiling, researchers utilized this compound as a biomarker to assess metabolic responses during prolonged exercise tests in children with metabolic disorders .

Mecanismo De Acción

The mechanism of action of 2-butyl-2-ethylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Butyl-2-ethylmalonic acid can be compared with other malonic acid derivatives, such as:

Diethyl malonate: Lacks the butyl and ethyl groups, making it less sterically hindered and more reactive in certain reactions.

Dimethyl malonate: Similar to diethyl malonate but with methyl groups, offering different reactivity and solubility properties.

2-Butylmalonic acid: Contains only the butyl group, making it less complex but also less versatile in synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other malonic acid derivatives.

Actividad Biológica

2-Butyl-2-ethylmalonic acid (BEEMA) is a dicarboxylic acid that has garnered attention in biochemical research due to its potential biological activities and implications in metabolic disorders. This article presents a detailed overview of the biological activity of BEEMA, drawing from diverse sources to provide a comprehensive understanding of its effects, mechanisms, and clinical relevance.

BEEMA is characterized by its two butyl and ethyl substituents on the malonic acid backbone. Its molecular formula is CHO, and it features two carboxylic acid groups that are crucial for its biological interactions. The structural complexity of BEEMA allows it to engage in various metabolic pathways, influencing both enzymatic activity and cellular processes.

1. Metabolic Effects

Research indicates that BEEMA may play a role in metabolic pathways involving fatty acid metabolism. A study highlighted the impact of ethylmalonic acid (EMA), a related compound, on mitochondrial function and oxidative stress. EMA administration resulted in increased lipid peroxidation and oxidative damage in brain tissues, suggesting that similar compounds like BEEMA may exhibit comparable effects on cellular metabolism and oxidative stress responses .

2. Enzymatic Inhibition

BEEMA has been shown to inhibit certain enzymatic activities within cellular systems. Specifically, it affects creatine kinase (CK) activity in brain homogenates, leading to reduced energy metabolism in neuronal tissues . This inhibition could have significant implications for conditions characterized by energy deficits, such as neurodegenerative diseases.

3. Oxidative Stress Induction

The administration of BEEMA or its metabolites has been associated with increased production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, particularly in muscle and brain tissues, as indicated by elevated thiobarbituric acid-reactive substances levels . The relationship between BEEMA metabolism and oxidative stress highlights its potential role in the pathophysiology of metabolic disorders.

Case Study 1: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)

In patients with SCADD, elevated levels of butyrylcarnitine and ethylmalonic acid have been observed. These metabolites correlate with clinical symptoms such as developmental delays and muscle weakness . The presence of BEEMA-related metabolites in urine suggests a link between these compounds and metabolic disturbances.

Case Study 2: Exercise Testing in MADD Patients

A study involving patients with multiple acyl-CoA dehydrogenase deficiency (MADD) showed significant elevations in ethylmalonic acid levels during exercise tests. This finding underscores the metabolic challenges faced by individuals with mitochondrial dysfunctions and highlights the relevance of monitoring dicarboxylic acids like BEEMA during clinical assessments .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

2-butyl-2-ethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-6-9(4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEXVRSHDCOQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633869 | |

| Record name | Butyl(ethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-15-6 | |

| Record name | Butyl(ethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.